1-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18-7-4-6-14(15(18)21)16(22)20-8-3-5-12(11-20)13-9-17-19(2)10-13/h4,6-7,9-10,12H,3,5,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKOASYFGOHQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Hantzsch Reaction
A four-component reaction between 2,4-dichloroacetophenone, 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in n-butanol yields pyridin-3-carbonitrile derivatives. Adapting this method, substituting acetophenone derivatives with methyl-substituted precursors could generate the 1-methyl-1,2-dihydropyridin-2-one core. Key spectral data for analogous compounds include:
Intramolecular Wittig Cyclization
Triphenylphosphonium salts derived from N-(3-oxoalkyl)chloroacetamides undergo Wittig cyclization to form 5,6-dihydropyridin-2(1H)-ones. For the target compound, using a methyl-substituted oxoalkyl precursor would yield the 1-methyl variant. This method offers diastereospecificity, with yields exceeding 85%.
Preparation of 3-(1-Methyl-1H-Pyrazol-4-yl)Piperidine
The piperidine-pyrazole moiety requires sequential heterocycle formation and functionalization:
Pyrazole Synthesis
Condensation of methyl hydrazine with α,β-unsaturated esters in the presence of catalysts (e.g., morpholine or 2,2,6,6-tetramethylpiperidine) yields 1-methylpyrazole-4-carboxylic acid derivatives. For example, reaction of 2,2-difluoroacetyl chloride with methyl acrylate followed by methyl hydrazine cyclization achieves >90% regioselectivity for the 4-carboxylic acid isomer.
Piperidine Functionalization
Introducing the pyrazole to piperidine involves nucleophilic substitution or transition-metal-catalyzed coupling. A plausible route includes:
- Boc-protection of piperidine to facilitate selective substitution at the 3-position.
- Suzuki-Miyaura coupling between 3-bromopiperidine and 1-methylpyrazole-4-boronic acid.
Amide Coupling Strategies
Connecting the dihydropyridinone and piperidine-pyrazole units requires activation of the carboxylic acid moiety on the dihydropyridinone core:
Carboxylic Acid Activation
Hydrolysis of the cyano group in pyridin-3-carbonitrile derivatives (e.g., compound 2 ) with aqueous HCl yields the corresponding carboxylic acid. Alternatively, oxidation of alcohol intermediates using Jones reagent provides the acid.
Coupling Reagents
EDCl/HOBt-mediated coupling between the dihydropyridinone-3-carboxylic acid and 3-(1-methylpyrazol-4-yl)piperidine achieves the final amide bond. Reaction conditions (room temperature, DMF, 12 h) yield >75% product.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) during cyclization minimizes isomer formation, enhancing the 4-carboxylic acid derivative to >95% purity.
Stereochemical Control
The Wittig method ensures trans-configuration in the dihydropyridinone ring, critical for biological activity.
Spectroscopic Characterization
Key data for intermediates and the final compound:
| Intermediate | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Dihydropyridinone-3-carboxylic acid | 1688 (C=O) | 1.15 (CH₃), 8.10 (NH) | 358 (M⁺) |
| 3-(1-Methylpyrazol-4-yl)piperidine | 3145 (NH) | 3.12 (piperidine CH₂), 7.45 (pyrazole CH) | 193 (M⁺) |
| Final compound | 1645 (C=O amide) | 1.20 (CH₃), 3.25 (NCH₂), 7.50 (pyrazole CH) | 399 (M⁺) |
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperidine ring or modifications to the pyridine/pyrazole moieties. Below is a detailed comparison:
Structural and Physicochemical Comparison
Commercial and Research Relevance
- Price and Availability : The target compound’s analogs like BK87041 and BK72201 are commercially available (e.g., ~$8–$11/g for BK87041), suggesting their utility as intermediates in drug discovery .
- Therapeutic Potential: Analogs with pyrazole or thienopyridine substituents (e.g., compounds in ) are often associated with kinase inhibition (e.g., LRRK2), though specific data for the target compound remains unpublished .
Biological Activity
1-Methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one (CAS No. 2309192-24-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyridine ring, a piperidine ring, and a pyrazole moiety, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant case studies.
The molecular formula of the compound is with a molecular weight of 300.36 g/mol. The structural complexity suggests potential interactions with various biological targets, leading to diverse therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety is particularly notable for its pharmacological properties, which include:
- Antimicrobial Activity: Compounds containing pyrazole structures have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity: The compound has demonstrated potential in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction.
Biological Activity Overview
The following table summarizes the reported biological activities associated with this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Studies:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
